Cas no 1263178-34-2 (3-bromo-1,2-benzoxazole)
3-bromo-1,2-benzoxazole Chemical and Physical Properties
Names and Identifiers
-
- 3-Bromobenzo[d]isoxazole
- 3-bromo-1,2-benzoxazole
- CS-0112728
- 1263178-34-2
- AKOS016002676
- A889461
- 1,2-Benzisoxazole, 3-bromo-
- D77128
- SCHEMBL4930668
- DTXSID80740093
- EN300-139617
- AS-77774
- SY043256
- MFCD18792895
-
- MDL: MFCD18792895
- Inchi: 1S/C7H4BrNO/c8-7-5-3-1-2-4-6(5)10-9-7/h1-4H
- InChI Key: NCIYIIPYKCJIPS-UHFFFAOYSA-N
- SMILES: BrC1C2C=CC=CC=2ON=1
Computed Properties
- Exact Mass: 196.94763g/mol
- Monoisotopic Mass: 196.94763g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 131
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 26Ų
Experimental Properties
- Boiling Point: 276.1±13.0℃ at 760 mmHg
3-bromo-1,2-benzoxazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD227660-100mg |
3-Bromobenzo[d]isoxazole |
1263178-34-2 | 95+% | 100mg |
¥1112.00 | 2021-08-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD227660-250mg |
3-Bromobenzo[d]isoxazole |
1263178-34-2 | 95+% | 250mg |
¥1667.00 | 2021-08-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD227660-1g |
3-Bromobenzo[d]isoxazole |
1263178-34-2 | 95% | 1g |
¥6398.0 | 2022-03-01 | |
| TRC | B136580-10mg |
3-bromo-1,2-benzoxazole |
1263178-34-2 | 10mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B136580-50mg |
3-bromo-1,2-benzoxazole |
1263178-34-2 | 50mg |
$ 230.00 | 2022-06-07 | ||
| TRC | B136580-100mg |
3-bromo-1,2-benzoxazole |
1263178-34-2 | 100mg |
$ 365.00 | 2022-06-07 | ||
| Chemenu | CM155878-1g |
3-Bromobenzo[d]isoxazole |
1263178-34-2 | 95% | 1g |
$580 | 2021-06-08 | |
| eNovation Chemicals LLC | D218045-1g |
3-Bromobenzo[d]isoxazole |
1263178-34-2 | 95% | 1g |
$865 | 2022-10-23 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B51105-250mg |
3-Bromobenzo[d]isoxazole |
1263178-34-2 | 95% | 250mg |
¥565.0 | 2022-04-28 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B51105-100mg |
3-Bromobenzo[d]isoxazole |
1263178-34-2 | 95% | 100mg |
¥340.0 | 2022-04-28 |
3-bromo-1,2-benzoxazole Suppliers
3-bromo-1,2-benzoxazole Related Literature
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on 3-bromo-1,2-benzoxazole
Professional Introduction to Compound with CAS No. 1263178-34-2 and Product Name: 3-bromo-1,2-benzoxazole
The compound with the CAS number 1263178-34-2 is a significant chemical entity in the field of pharmaceutical and medicinal chemistry, primarily recognized by its product name, 3-bromo-1,2-benzoxazole. This heterocyclic aromatic compound has garnered considerable attention due to its unique structural properties and potential applications in drug development. The benzoxazole core is a well-documented scaffold in medicinal chemistry, known for its role in various bioactive molecules. The introduction of a bromine substituent at the 3-position enhances its utility in synthetic chemistry, making it a valuable intermediate for further functionalization.
3-Bromo-1,2-benzoxazole is characterized by a benzene ring fused with an oxygen-containing heterocycle. This structural motif is particularly interesting because it combines the electronic and steric properties of both aromatic systems. The bromine atom at the 3-position introduces electrophilic reactivity, enabling nucleophilic substitution reactions that are pivotal in constructing more complex molecular architectures. This feature has made 3-bromo-1,2-benzoxazole a popular building block in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.
In recent years, the pharmaceutical industry has shown increasing interest in benzoxazole derivatives due to their demonstrated biological activity. For instance, several benzoxazole-based compounds have been investigated for their potential as antimicrobial agents, antiviral drugs, and kinase inhibitors. The presence of the bromine atom in 3-bromo-1,2-benzoxazole allows for further derivatization through cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are essential for constructing biaryl structures found in many active pharmaceutical ingredients (APIs).
One of the most compelling aspects of 3-bromo-1,2-benzoxazole is its role in the development of targeted therapies. Researchers have leveraged its scaffold to create molecules that interact selectively with biological targets. For example, recent studies have highlighted its utility in designing small-molecule inhibitors for tyrosine kinases, which are implicated in various cancers. The bromine substituent facilitates the introduction of pharmacophores that enhance binding affinity and selectivity. This has led to the discovery of novel compounds with promising preclinical profiles.
The synthetic versatility of 3-bromo-1,2-benzoxazole extends beyond pharmaceutical applications. It has been employed in materials science for the development of organic semiconductors and luminescent materials. The benzoxazole ring contributes to electron delocalization, making it suitable for applications where charge transport properties are critical. Additionally, its ability to undergo metal-catalyzed cross-coupling reactions has opened doors for creating conjugated polymers and organic electronic devices.
From a research perspective, 3-bromo-1,2-benzoxazole continues to be a subject of investigation due to its potential as a lead compound or intermediate. Computational studies have been instrumental in understanding its reactivity and predicting new derivatives with enhanced properties. These studies often involve molecular modeling and density functional theory (DFT) calculations to elucidate mechanistic pathways and optimize synthetic routes.
The industrial production of 3-bromo-1,2-benzoxazole is typically achieved through multi-step synthetic protocols that emphasize efficiency and scalability. Key steps often include bromination of a precursor molecule followed by cyclization under controlled conditions. Advances in catalytic systems have enabled greener synthetic methods, reducing waste and improving yields. Such innovations align with the broader trend toward sustainable chemistry practices.
The regulatory landscape surrounding compounds like 3-bromo-1,2-benzoxazole is governed by agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). These regulatory bodies ensure that all chemical entities intended for therapeutic use meet stringent safety and efficacy standards before entering clinical trials or reaching market approval. Compliance with these regulations is crucial for researchers developing novel drug candidates based on benzoxazole derivatives.
Future directions in the study of 3-bromo-1,2-benzoxazole may explore its role in next-generation therapeutics such as proteolysis-targeting chimeras (PROTACs) or immunomodulatory drugs. The ability to functionalize its core structure opens up possibilities for designing molecules that can modulate complex biological pathways. Collaborative efforts between academia and industry are likely to drive innovation in this area.
In summary,3-Bromo-1,2-benzoxazole, identified by CAS No. 1263178-34-2, represents a versatile chemical entity with broad applications across pharmaceuticals, materials science,and research endeavors . Its unique structural features make it an invaluable intermediate for synthesizing bioactive molecules, while its reactivity allows for further functionalization through advanced synthetic methodologies . As scientific understanding progresses,the potential uses for this compound are expected to expand , further solidifying its importance in modern chemistry .
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